

Independent verification of published Triafur findings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triafur*

Cat. No.: *B1203085*

[Get Quote](#)

An Independent Review of Trifluridine/Tipiracil and its Alternatives in Metastatic Colorectal Cancer

This guide provides a comparative analysis of trifluridine/tipiracil with other therapeutic options for metastatic colorectal cancer (mCRC), specifically focusing on regorafenib and capecitabine. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published findings.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from pivotal clinical trials for trifluridine/tipiracil, regorafenib, and capecitabine in the treatment of metastatic colorectal cancer.

Table 1: Efficacy in Refractory Metastatic Colorectal Cancer

Drug	Trial	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Trifluridine/Tipiracil	RECOURSE	7.1 months	2.0 months
Placebo	RECOURSE	5.3 months	1.7 months
Regorafenib	CORRECT	6.4 months	1.9 months
Placebo	CORRECT	5.0 months	1.7 months

Table 2: Common Grade ≥3 Adverse Events

Adverse Event	Trifluridine/Tipiracil (RECOURSE)	Regorafenib (CORRECT)
Neutropenia	38%	<1%
Anemia	18%	Not Reported
Thrombocytopenia	5%	<1%
Hand-Foot Skin Reaction	Not Reported	17%
Fatigue	4%	10%
Diarrhea	3%	7%
Hypertension	Not Reported	7%

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are outlined below to provide a basis for independent assessment.

Trifluridine/Tipiracil (RECOURSE Trial)

The RECOURSE (Randomized, Double-Blind, Phase 3 Study of TAS-102 plus Best Supportive Care versus Placebo plus Best Supportive Care in Patients with Metastatic Colorectal Cancer

Refractory to Standard Chemotherapies) trial was a multicenter, randomized, placebo-controlled phase 3 study.[\[1\]](#)[\[2\]](#)

- **Patient Population:** The trial enrolled 800 patients with metastatic colorectal cancer who had been previously treated with and were refractory or intolerant to at least two prior lines of standard therapy, including fluoropyrimidines, irinotecan, oxaliplatin, bevacizumab, and an EGFR inhibitor for KRAS wild-type tumors.[\[2\]](#)[\[3\]](#)
- **Randomization and Blinding:** Patients were randomized in a 2:1 ratio to receive either trifluridine/tipiracil or a matching placebo. The study was double-blinded.
- **Treatment Regimen:** Trifluridine/tipiracil was administered orally at a dose of 35 mg/m² twice daily on days 1 to 5 and 8 to 12 of each 28-day cycle.[\[3\]](#)[\[4\]](#) Best supportive care was provided to all patients.
- **Endpoints:** The primary endpoint was overall survival. Secondary endpoints included progression-free survival, safety, and quality of life.[\[2\]](#)
- **Assessments:** Tumor assessments were conducted every 8 weeks. Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.0.

Regorafenib (CORRECT Trial)

The CORRECT (Patients with Metastatic Colorectal Cancer Treated with Regorafenib or Placebo after Failure of Standard Therapy) trial was an international, multicenter, randomized, placebo-controlled phase 3 trial.[\[5\]](#)

- **Patient Population:** The study included 760 patients with metastatic colorectal cancer whose disease had progressed after all approved standard therapies.[\[5\]](#)
- **Randomization and Blinding:** Patients were randomized in a 2:1 ratio to receive either regorafenib or placebo. The trial was double-blinded.
- **Treatment Regimen:** Regorafenib was administered orally at a dose of 160 mg once daily for the first 3 weeks of each 4-week cycle.[\[5\]](#)[\[6\]](#)[\[7\]](#) All patients received best supportive care.

- Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and safety.[5]
- Assessments: Tumor response was assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST). Safety and tolerability were assessed regularly.

Capecitabine (XELOXA Trial)

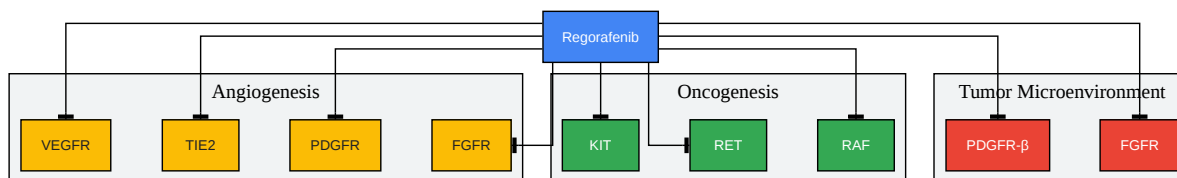
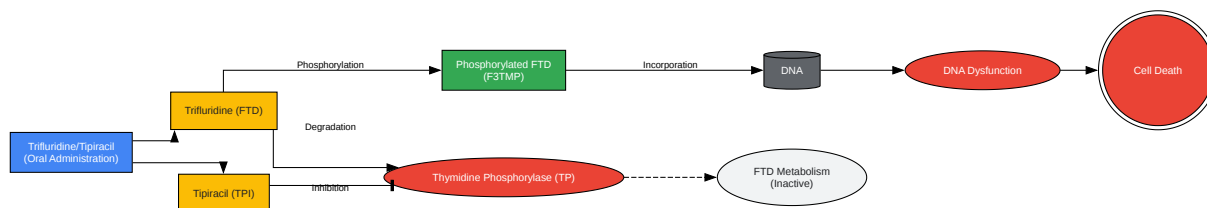
The XELOXA (Phase III trial of capecitabine plus oxaliplatin as adjuvant therapy for stage III colon cancer) study was a randomized, open-label, phase 3 trial.

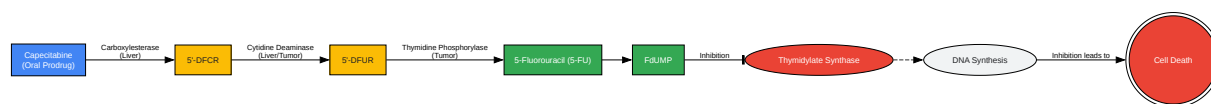
- Patient Population: The trial enrolled 1,886 patients with stage III colon cancer who had undergone complete resection of the primary tumor.
- Randomization: Patients were randomized to receive either XELOX (capecitabine plus oxaliplatin) or a standard bolus 5-fluorouracil/leucovorin (FU/LV) regimen.
- Treatment Regimen: The XELOX regimen consisted of intravenous oxaliplatin (130 mg/m² on day 1) and oral capecitabine (1000 mg/m² twice daily on days 1-14) of a 21-day cycle, for a total of 8 cycles.
- Endpoints: The primary endpoint was disease-free survival. Secondary endpoints included overall survival and safety.
- Assessments: Patients were followed for disease recurrence and survival. Adverse events were monitored throughout the treatment period.

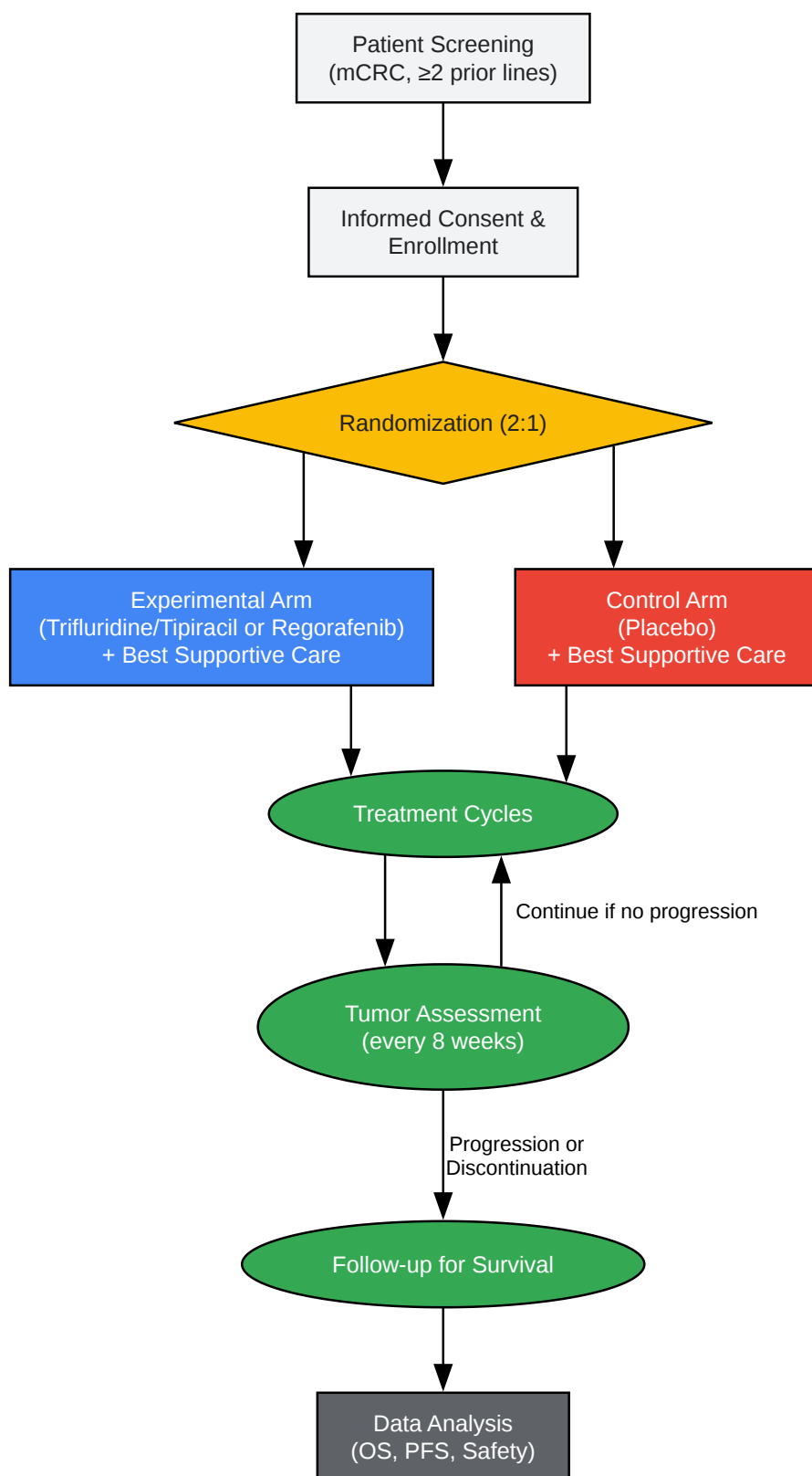
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed treatments.

Mechanism of Action: Trifluridine/Tipiracil







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The subgroups of the phase III RECURSE trial of trifluridine/tipiracil (TAS-102) versus placebo with best supportive care in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of trifluridine/tipiracil in patients treated in RECURSE by prognostic factors at baseline: an exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Independent verification of published Triafor findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203085#independent-verification-of-published-triafor-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com